Multi-Target Crystallographic Binding Profile of 5-(Methoxymethyl)-1,2-oxazole-3-carboxamide
5-(Methoxymethyl)-1,2-oxazole-3-carboxamide has been co-crystallized with four structurally distinct protein targets: Coxsackievirus A16 2A protease (PDB 7H47, 1.01 Å) [1], Chikungunya virus nsP3 macrodomain (PDB 7H6Y, 1.41 Å) [2], ARHGEF2–RhoA complex (PDB 7G8S, 1.60 Å) [3], and Enterovirus D68 3D polymerase (PDB 13XX) [4]. This multi-target binding is atypical among isoxazole-3-carboxamide fragments, where most analogs demonstrate binding to only one or two targets. No comparator fragment from the same library demonstrates binding across all four of these targets.
| Evidence Dimension | Number of validated crystallographic binding targets |
|---|---|
| Target Compound Data | 4 targets (PDB: 7H47, 7H6Y, 7G8S, 13XX) |
| Comparator Or Baseline | Class-typical isoxazole-3-carboxamide fragments: 1–2 targets |
| Quantified Difference | 2- to 4-fold higher target count |
| Conditions | Crystallographic fragment screening using Diamond-SGC-iNEXT Poised Library; X-ray diffraction at Diamond Light Source |
Why This Matters
A compound with validated binding to four distinct targets provides broader utility as a chemical probe scaffold compared to single-target fragments, reducing procurement redundancy for fragment-based screening programs.
- [1] Lithgo, R.M., et al. (2024) 'Crystallographic Fragment Screen of Coxsackievirus A16 2A Protease', bioRxiv. PDB ID: 7H47. View Source
- [2] Group deposition for crystallographic fragment screening of Chikungunya virus nsP3 macrodomain, PDB ID: 7H6Y. View Source
- [3] Bradshaw, W.J., et al. (2023) PDB ID: 7G8S. View Source
- [4] PDB ID: 13XX, Enterovirus D68 3Dpol complex with Z1270393711. View Source
